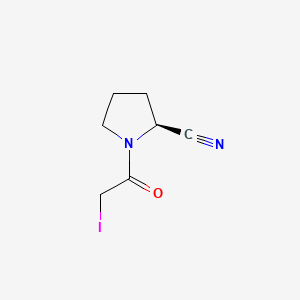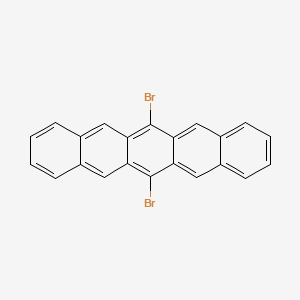![molecular formula C8H8ClIN2 B14896563 1-(Bicyclo[1.1.1]pentan-1-yl)-5-chloro-4-iodo-1H-pyrazole](/img/structure/B14896563.png)
1-(Bicyclo[1.1.1]pentan-1-yl)-5-chloro-4-iodo-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bicyclo[111]pentan-1-yl)-5-chloro-4-iodo-1H-pyrazole is a compound that features a unique bicyclo[111]pentane scaffold, which is known for its high strain and rigidityThe bicyclo[1.1.1]pentane moiety is often used as a bioisostere for phenyl rings, providing enhanced solubility and metabolic stability .
Preparation Methods
The synthesis of 1-(Bicyclo[1.1.1]pentan-1-yl)-5-chloro-4-iodo-1H-pyrazole typically involves the following steps:
Formation of the Bicyclo[1.1.1]pentane Core: This can be achieved through carbene insertion into the central bond of bicyclo[1.1.0]butane or via radical/nucleophilic addition across the central bond of [1.1.1]propellane
Coupling Reactions: The final step involves coupling the functionalized pyrazole with the bicyclo[1.1.1]pentane core using palladium-catalyzed cross-coupling reactions
Industrial production methods for this compound are still under development, with a focus on optimizing yield and scalability .
Chemical Reactions Analysis
1-(Bicyclo[1.1.1]pentan-1-yl)-5-chloro-4-iodo-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other nucleophiles under appropriate conditions
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen substituents
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are commonly used to introduce various functional groups
Common reagents used in these reactions include palladium catalysts, N-chlorosuccinimide, iodine, and various nucleophiles . Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(Bicyclo[1.1.1]pentan-1-yl)-5-chloro-4-iodo-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: The compound is explored as a potential drug candidate due to its bioisosteric properties, which can enhance drug solubility and metabolic stability
Materials Science: The rigid bicyclo[1.1.1]pentane core makes it suitable for use in the development of new materials with unique mechanical properties
Chemical Biology: It is used as a probe to study biological pathways and molecular interactions
Mechanism of Action
The mechanism of action of 1-(Bicyclo[1.1.1]pentan-1-yl)-5-chloro-4-iodo-1H-pyrazole involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane core provides a rigid scaffold that can enhance binding affinity to target proteins or enzymes . The chloro and iodo substituents can participate in halogen bonding, further stabilizing the interaction with the target .
Comparison with Similar Compounds
1-(Bicyclo[1.1.1]pentan-1-yl)-5-chloro-4-iodo-1H-pyrazole can be compared with other compounds featuring the bicyclo[1.1.1]pentane core, such as:
Bicyclo[1.1.1]pentane: The simplest member of the bicyclic bridged compounds family
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: Used in the synthesis of various derivatives for drug discovery
Bicyclo[1.1.1]pentane-derived azides: Utilized in click chemistry applications
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C8H8ClIN2 |
|---|---|
Molecular Weight |
294.52 g/mol |
IUPAC Name |
1-(1-bicyclo[1.1.1]pentanyl)-5-chloro-4-iodopyrazole |
InChI |
InChI=1S/C8H8ClIN2/c9-7-6(10)4-11-12(7)8-1-5(2-8)3-8/h4-5H,1-3H2 |
InChI Key |
LCZSYQCWPCAOOH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(C2)N3C(=C(C=N3)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



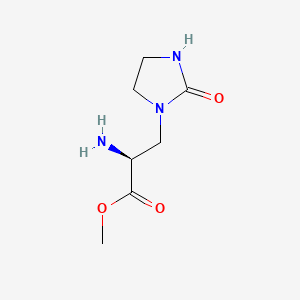
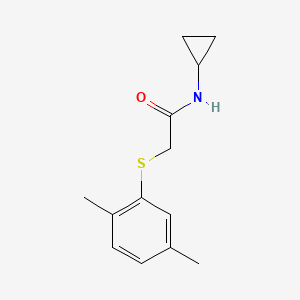
![8-(3-Isopropyl-1,2,4-thiadiazol-5-YL)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14896494.png)
![7-Bromo-6-chloro-1,2,3,4-tetrahydro-5H-benzo[e][1,4]diazepin-5-one](/img/structure/B14896500.png)
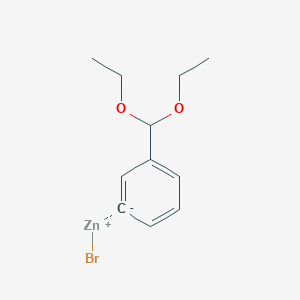
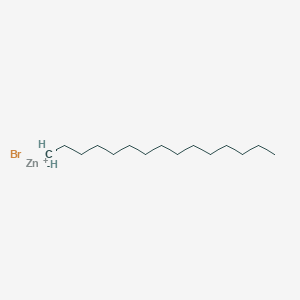
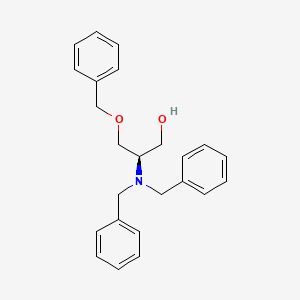
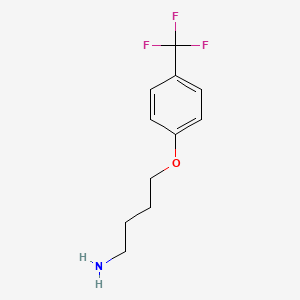
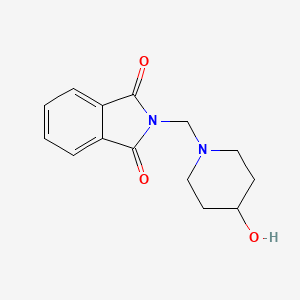
![N-(pyridin-2-ylmethyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14896545.png)
![6,7,8,9,9a,10,11,12,13,14-decahydro-5H-benzimidazo[2,1-e]acridine](/img/structure/B14896551.png)
